molecular formula C32H33N3O3S B2386648 N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-82-1

N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2386648
CAS No.: 1113138-82-1
M. Wt: 539.69
InChI Key: GCIWHWKIRZJYJD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C32H33N3O3S and its molecular weight is 539.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives have been a subject of interest due to their versatile chemical properties and potential in synthesis. For example, the study of 1,2-functionally-substituted tetrahydroisoquinolines, which share structural similarities with quinazolines, illustrates the utility of these compounds in generating novel derivatives with potential biological activities (Aghekyan et al., 2009). This research highlights the synthetic pathways utilized to create complex molecules from simpler quinazoline scaffolds.

Cytotoxic Activities and Cancer Research

Quinazoline derivatives have been explored for their cytotoxic activities against various cancer cell lines. For instance, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine demonstrated significant cytotoxic effects, with some showing promise as therapeutic agents in cancer treatment (Bu et al., 2001). These findings underscore the potential of quinazoline compounds in developing new anticancer medications.

Antimicrobial Applications

Another study focused on quinazolinone and thiazolidinone derivatives, revealing their antimicrobial efficacy against various bacteria and fungi (Desai et al., 2011). This research suggests that quinazoline derivatives can serve as a basis for designing new antimicrobial agents, addressing the growing concern over antibiotic resistance.

Enzyme Inhibition for Therapeutic Development

The investigation into quinazoline derivatives extends into their role as enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. For example, thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, related to quinazoline structures, were studied for their inhibition of cholesterol esterase and acetylcholinesterase, enzymes important in cardiovascular and neurological diseases, respectively (Pietsch & Gütschow, 2005).

Properties

IUPAC Name

N-cyclopentyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O3S/c1-20-9-12-23(13-10-20)18-35-31(38)26-15-14-24(30(37)33-25-6-4-5-7-25)17-28(26)34-32(35)39-19-29(36)27-16-21(2)8-11-22(27)3/h8-17,25H,4-7,18-19H2,1-3H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIWHWKIRZJYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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